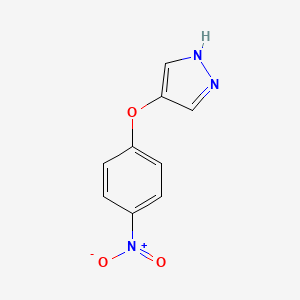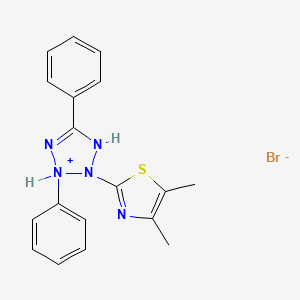
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is a tetrazolium salt commonly used in cell biology and biochemistry. It is a yellow compound that is reduced to purple formazan in living cells, making it a valuable reagent for assessing cell metabolic activity and viability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves the reaction of 4,5-dimethylthiazol-2-yl hydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in acidic conditions to yield the tetrazolium salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide undergoes reduction reactions in the presence of cellular reductases, converting it to purple formazan . This reduction is a key reaction utilized in various assays to measure cell viability and metabolic activity.
Common Reagents and Conditions: The reduction of this compound typically occurs in the presence of NAD(P)H-dependent cellular oxidoreductase enzymes. The reaction conditions are usually mild, occurring at physiological pH and temperature .
Major Products: The major product formed from the reduction of this compound is purple formazan, which is insoluble in water and can be solubilized using dimethyl sulfoxide or acidified ethanol for quantification .
Scientific Research Applications
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is widely used in scientific research, particularly in cell biology and biochemistry. Its primary application is in the MTT assay, a colorimetric assay for assessing cell metabolic activity and viability . This compound is also used to measure cytotoxicity and cell proliferation in response to various treatments, making it a valuable tool in drug discovery and cancer research .
Mechanism of Action
The mechanism of action of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves its reduction by NAD(P)H-dependent cellular oxidoreductase enzymes to form purple formazan . This reduction occurs primarily in the mitochondria, reflecting the metabolic activity of the cells. The amount of formazan produced is directly proportional to the number of viable cells .
Comparison with Similar Compounds
Similar Compounds:
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
- WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)
Uniqueness: 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is unique in its widespread use and reliability in the MTT assay. While similar compounds like XTT, MTS, and WST-1 offer certain advantages, such as higher sensitivity or water solubility of the formazan product, the MTT assay remains a gold standard due to its simplicity and robustness .
Properties
Molecular Formula |
C18H18BrN5S |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(3,5-diphenyl-1,3-dihydrotetrazol-3-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide |
InChI |
InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H |
InChI Key |
NBWRJAOOMGASJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2NC(=N[NH+]2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
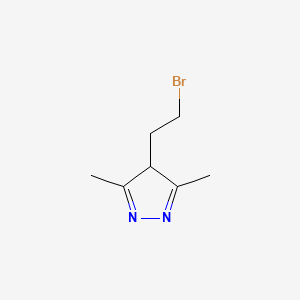
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)

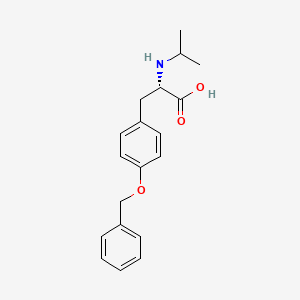

![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13725318.png)
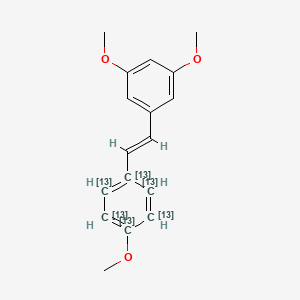
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)
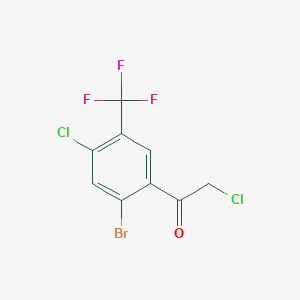
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)


